molecular formula C12H13N3O3S B2448670 [5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 307327-49-7

[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No.: B2448670
CAS No.: 307327-49-7
M. Wt: 279.31
InChI Key: GJLSYSQHYWGJCO-UHFFFAOYSA-N
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Description

“[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C12H13N3O3S and a molecular weight of 279.31 . It’s a complex organic molecule that contains several functional groups, including a furan ring, a triazole ring, and a sulfanyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Tautomerism : This compound and similar structures are synthesized from furan-2-carboxylic acid hydrazide, with their structures confirmed by elemental analyses and spectroscopic data. Their thiol-thione tautomeric equilibrium is also studied (Koparır, Çetin, & Cansiz, 2005).

  • Structural Analysis : Detailed structural analysis in solid state and thiol–thione tautomeric recognition based on spectroscopic data and theoretical calculations are aspects of its research (Siwek et al., 2008).

Biochemical Studies

  • Biochemical Parameter Analysis : Research includes analyzing serum biochemical parameters in experimental rats treated with derivatives of this compound, which could lead to potential antioxidant and immune-modulating agents (Danilchenko, 2017).

Pharmaceutical Development

  • Pharmaceutical Method Development : There's a focus on developing sensitive and selective methods for determining derivatives of this compound in pharmaceutical solutions, aiding in quality control of medicinal products (Varynskyi, Parchenko, & Kaplaushenko, 2017).

  • Synthesis of Related Compounds : Research involves the synthesis of new derivatives with potential biological activities, expanding the scope of pharmaceutical applications (Danilchenko, 2016).

Spectroscopic and Computational Studies

  • Spectroscopic and Computational Analysis : Studies include detailed spectroscopic (FTIR, FT-NMR, UV-Visible) and computational analysis (Density Functional Theory) to understand the properties of related compounds (Ataol & Ekici, 2014).

  • Exploration of Tautomerism : Investigating the molecular structure and tautomerism of related compounds provides insights into their chemical behavior and stability (Zubatyuk et al., 2008).

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8(2)6-15-11(9-4-3-5-18-9)13-14-12(15)19-7-10(16)17/h3-5H,1,6-7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLSYSQHYWGJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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